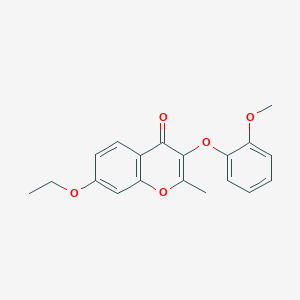

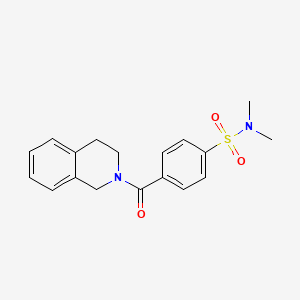

![molecular formula C16H14FNO4S B2367751 methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327184-30-4](/img/structure/B2367751.png)

methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate, also known as compound 1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antiandrogen Activity

Methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate and similar compounds have been investigated for their antiandrogen activity. For instance, research by Tucker, Crook, and Chesterson (1988) focused on the synthesis and structure-activity relationships of various derivatives, including ones similar to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate. They found that certain derivatives exhibited potent antiandrogen properties, which could have applications in treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Surface Coating Applications

The compound has also been explored in the context of surface coating applications. Yin et al. (2017) synthesized fluorinated acrylate emulsions, incorporating structures similar to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate, for hydrophobic surface coatings. These emulsions demonstrated excellent stability and low surface energy, indicating potential in water repellent modifications (Yin et al., 2017).

Polymer Electrolytes

The synthesis of guanidinium-functionalized polymer electrolytes using similar compounds has been reported by Kim, Labouriau, Guiver, and Kim (2011). The activated fluorophenyl-amine reaction involved in the synthesis process allows precise control of cation functionality, hinting at applications in stable phenyl rings for electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

Synthesis of Vinylogous Sulfonylindolines

Research by Back, Bethell, Parvez, and Taylor (2001) describes the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones, similar to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate. This process provides a route to vinylogous 2-sulfonylindolines, which can be further transformed into indoles and carbazoles, thus having implications in the synthesis of complex organic molecules (Back, Bethell, Parvez, & Taylor, 2001).

Fluorinated Polymer Synthesis

The compound has been utilized in the synthesis of fluorinated polymers. For example, Wang, Zhang, Zhan, and Chen (2010) investigated the role of the main chain and spacer group in polyacrylates with short fluorocarbon side chains, including compounds akin to methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate. These polymers demonstrated interesting surface properties and potential environmental friendliness due to the absence of long perfluoroalkyl groups (Wang, Zhang, Zhan, & Chen, 2010).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate” may also affect a wide range of biochemical pathways.

Pharmacokinetics

Its molecular weight (18018 g/mol ) and predicted density (1.165±0.06 g/cm3 ) suggest that it may have good bioavailability. The compound’s melting point (45-47 °C ) and boiling point (130-133 °C at 15 Torr ) indicate its stability under physiological conditions.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is likely that “methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate” could have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

methyl (E)-3-anilino-2-(4-fluorophenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVMFQFQXMMQTO-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

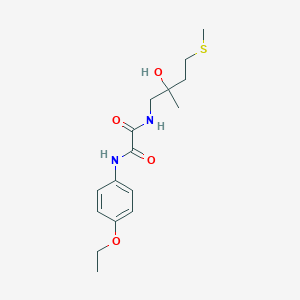

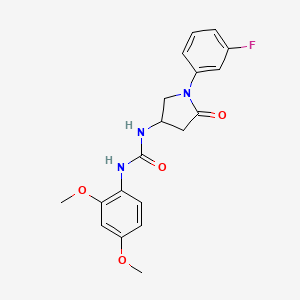

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)

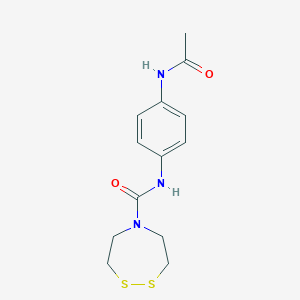

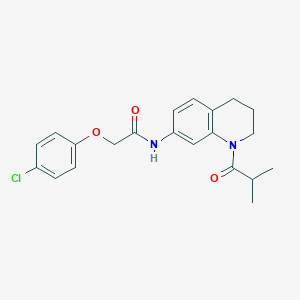

![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)

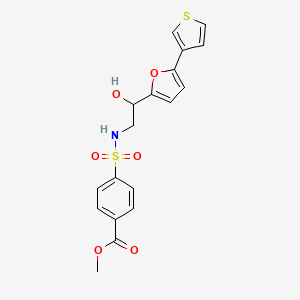

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)